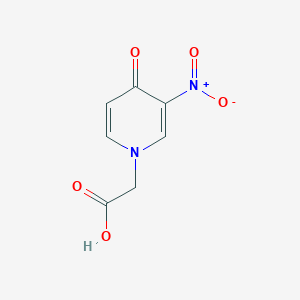

2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-nitro-4-oxopyridin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c10-6-1-2-8(4-7(11)12)3-5(6)9(13)14/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWAAXYMXLDLFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C(C1=O)[N+](=O)[O-])CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801278355 | |

| Record name | 3-Nitro-4-oxo-1(4H)-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801278355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56187-56-5 | |

| Record name | 3-Nitro-4-oxo-1(4H)-pyridineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56187-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-4-oxo-1(4H)-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801278355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid typically involves the reaction of 3-nitropyridine-4-one with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction mixture is then heated to promote the formation of the desired product, which is subsequently purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as distillation and chromatography are employed to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.

Substitution: The acetic acid moiety can participate in esterification reactions with alcohols to form esters.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alcohols, acid catalysts such as sulfuric acid.

Major Products Formed

Oxidation: Amino derivatives.

Reduction: Hydroxylamine derivatives.

Substitution: Ester derivatives.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid has been explored in the context of creating new antihypertensive agents. Research indicates that derivatives of this compound, particularly those containing nitrooxy groups at the 3-position, exhibit promising antihypertensive activities. This highlights the importance of structural modifications in enhancing biological efficacy .

Antihypertensive Effects

Studies have demonstrated that compounds similar to this compound possess antihypertensive properties. The mechanism involves vasodilation and modulation of nitric oxide pathways, which are critical in regulating blood pressure. These findings suggest that further exploration of this compound could lead to the development of new antihypertensive medications .

Antimicrobial Activity

Emerging research has indicated potential antimicrobial properties associated with this compound. It may inhibit the growth of various bacteria and fungi, making it a candidate for further investigation in the field of infectious diseases. The specific mechanisms by which it exerts these effects are still under study but may involve interference with microbial cell wall synthesis or metabolic pathways .

Drug Development

Given its biological activities, this compound is being investigated as a scaffold for drug development. The ability to modify its structure allows for the optimization of pharmacological properties and the reduction of side effects. Researchers are particularly interested in its potential as a lead compound in designing new antihypertensive and antimicrobial agents .

Case Study 1: Antihypertensive Activity

In a controlled study examining a series of dihydropyridine derivatives, researchers found that specific modifications to the this compound structure resulted in significantly enhanced antihypertensive effects compared to traditional treatments. This study suggests that further exploration could yield more effective therapies for managing hypertension .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of related compounds demonstrated that certain derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli. This work lays the groundwork for developing new antimicrobial agents based on the core structure of this compound .

Mechanism of Action

The mechanism of action of 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or interfere with metabolic pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share the 4-oxo-1,4-dihydropyridine core but differ in substituents, leading to variations in physicochemical properties and applications:

Key Observations:

- Substituent Impact : Nitro and iodine groups increase molecular weight and polarity compared to alkyl or adamantyl groups. The diiodo analog’s commercial availability suggests stability under lab conditions, whereas nitro derivatives may require specialized handling .

- Synthetic Efficiency : Adamantyl-substituted naphthyridine (compound 67) exhibits a low synthesis yield (25%), hinting at challenges in introducing bulky substituents .

Physicochemical Properties

- Solubility : The acetic acid moiety in the target compound likely enhances aqueous solubility compared to carboxamide derivatives (e.g., compound 67).

- Acidity: The nitro group at C3 may increase the acidity of the enolic 4-oxo group, influencing metal chelation or hydrogen-bonding interactions.

Biological Activity

2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid (CAS Number: 56187-56-5) is a compound of significant interest due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C10H8N2O4

- Molecular Weight : 198.14 g/mol

- Structure : The compound features a dihydropyridine ring with a nitro and keto group, which are critical for its biological activity.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of this compound. In vitro studies indicate that derivatives of this compound exhibit significant activity against various bacterial strains. For instance, studies have reported minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | 0.22 - 0.25 | Staphylococcus aureus |

| Staphylococcus epidermidis |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In cellular models, it demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Cytotoxicity and Anticancer Activity

Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The cytotoxicity was evaluated using the HepG2 cell line, where the compound displayed submicromolar IC50 values, indicating potent activity .

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | < 1 |

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:

- Aldose Reductase Inhibition : Similar compounds have shown potent inhibition of aldose reductase, an enzyme implicated in diabetic complications . This suggests that this compound could be explored for diabetes-related therapies.

- Biofilm Disruption : The ability to disrupt biofilm formation in bacteria enhances its potential as an antimicrobial agent, particularly against persistent infections .

Case Studies and Research Findings

A study conducted on derivatives of dihydropyridine compounds indicated that modifications in the molecular structure significantly influence their biological activities. For instance, the introduction of different substituents on the dihydropyridine ring led to variations in antimicrobial potency and cytotoxicity profiles .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of nitro-substituted pyridinone precursors followed by acetic acid side-chain incorporation. Critical parameters include:

- Temperature control : Maintaining 60–80°C during nitro-group introduction to avoid side reactions (e.g., denitration or over-oxidation) .

- Catalysts : Use of ZnCl₂ or Pd-based catalysts (e.g., Suzuki coupling for aryl group functionalization) to enhance regioselectivity .

- Purification : Recrystallization from DMF/water mixtures or reverse-phase chromatography to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm the pyridinone ring structure and acetic acid moiety (e.g., δ ~2.5–3.0 ppm for CH₂ groups) .

- X-ray crystallography : Resolves nitro group orientation and hydrogen-bonding patterns (e.g., carboxyl dimer formation in orthorhombic systems with space group Pbca) .

- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1520 cm⁻¹ (NO₂ asymmetric stretching) validate functional groups .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Lab coats, nitrile gloves, and eye protection, as the nitro group may pose mutagenic risks .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Room temperature in airtight containers, away from reducing agents to prevent nitro group degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Methodological Answer :

- Dose-response studies : Perform IC₅₀ assays across multiple cell lines (e.g., cancer vs. normal cells) to clarify specificity .

- Receptor profiling : Use radioligand binding assays (e.g., for serotonin or dopamine receptors) to identify off-target interactions .

- Metabolite analysis : LC-MS/MS to track nitro group reduction products, which may explain variability in activity .

Q. What strategies improve synthetic yield and purity for scale-up studies?

- Methodological Answer :

- Flow chemistry : Continuous reactors enhance heat dissipation during exothermic nitration steps .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 8 hrs to 2 hrs for cyclization) while maintaining >90% yield .

- DoE (Design of Experiments) : Optimize pH (6.5–7.5) and solvent polarity (e.g., DMF vs. THF) using response surface modeling .

Q. How does the nitro group influence the compound’s reactivity and stability?

- Methodological Answer :

- Electrochemical studies : Cyclic voltammetry reveals nitro reduction potentials (~-0.5 V vs. Ag/AgCl), guiding storage conditions to prevent degradation .

- Computational modeling : DFT calculations predict nitro group electron-withdrawing effects, which stabilize the pyridinone ring but may reduce solubility .

- Accelerated stability testing : Expose to UV light and humidity to identify degradation pathways (e.g., nitro-to-amine conversion) .

Q. What advanced techniques elucidate its mechanism of action in biological systems?

- Methodological Answer :

- CRISPR-Cas9 screens : Identify gene knockouts that rescue toxicity, pointing to molecular targets .

- Cryo-EM : Resolve compound-protein interactions at near-atomic resolution (e.g., binding to kinase domains) .

- Metabolomics : Track changes in TCA cycle intermediates via GC-MS to assess mitochondrial toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.